

Spectroscopic Elucidation of Chloramultilide D: A Technical Guide

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Compound of Interest

Compound Name: *Henriol B*

Cat. No.: *B147628*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chloramultilide D, a lindenane-type sesquiterpenoid dimer. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their endeavors related to the identification, characterization, and further investigation of this compound.

Spectroscopic Data

The structural elucidation of Chloramultilide D, also known as **Henriol B**, has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	663.2468	663.2471	C ₃₅ H ₄₀ O ₁₁ Na

Nuclear Magnetic Resonance (NMR) Data

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The following data were recorded in CDCl_3 at 400 MHz for ^1H and 100 MHz for ^{13}C .

Table 1: ^1H NMR Data for Chloramultilide D (**Henriol B**) in CDCl_3

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.58	m	
2	1.85, 1.65	m	
3	2.05	m	
5	5.50	br s	
6	2.45	m	
9	2.20	m	
14	0.85	s	
15	4.85, 4.75	s	
1'	2.55	m	
2'	1.80, 1.60	m	
3'	2.00	m	
5'	2.95	d	10.0
6'	2.65	m	
9'	2.15	m	
14'	1.05	s	
15'	4.60	d	12.0
15'	4.35	d	12.0
2''	5.65	br s	
4''	2.10	s	
5''	1.85	s	

Table 2: ^{13}C NMR Data for Chloramultilide D (**Henriol B**) in CDCl_3

Position	δC (ppm)	Position	δC (ppm)
1	38.5	1'	39.1
2	28.1	2'	28.3
3	35.2	3'	34.9
4	141.2	4'	82.1
5	125.5	5'	55.3
6	45.1	6'	48.2
7	85.3	7'	84.5
8	78.9	8'	79.2
9	49.5	9'	50.1
10	42.3	10'	41.8
11	177.2	11'	176.9
12	170.5	12'	170.8
13	120.1	13'	119.8
14	15.1	14'	15.3
15	112.5	15'	65.3
1"	167.5	4"	27.5
2"	115.8	5"	20.5
3"	158.1		

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Isolation of Chloramutilide D

Chloramultilide D was isolated from the roots of *Chloranthus henryi*. The air-dried and powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract, which was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to afford pure Chloramultilide D.

Mass Spectrometry

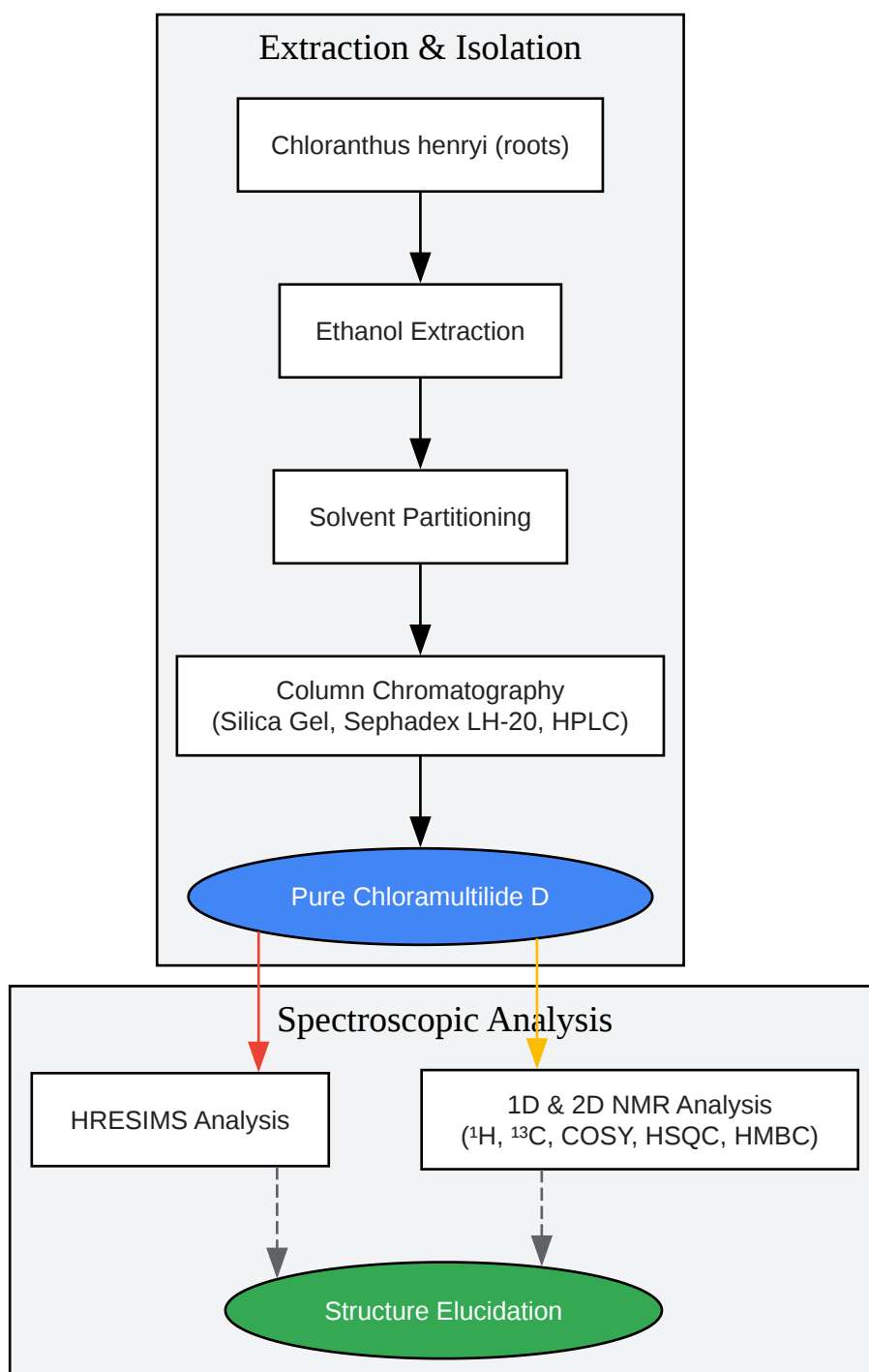
High-resolution mass spectra were obtained on an Agilent 6210 TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The instrument was calibrated using an external standard.

Nuclear Magnetic Resonance Spectroscopy

NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). ^1H NMR spectra were acquired at 400 MHz and ^{13}C NMR spectra were acquired at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 : δH 7.26 ppm; CDCl_3 : δC 77.16 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Chloramultilide D.



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